molecular formula C23H19NO4 B3163760 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid CAS No. 885951-04-2

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid

Cat. No.: B3163760
CAS No.: 885951-04-2
M. Wt: 373.4 g/mol
InChI Key: HRZRGCZCULPHNU-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-2-amino-3-methylbenzoic acid is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It prevents unwanted side reactions during the synthesis process .

Biochemical Pathways

The Fmoc group plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of amino acids without unwanted side reactions . Once the desired sequence is achieved, the Fmoc group is removed, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Pharmacokinetics

It’s worth noting that the compound issoluble in DMF , which is important for its use in peptide synthesis.

Result of Action

The primary result of the action of Fmoc-2-amino-3-methylbenzoic acid is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group allows for the precise assembly of amino acids .

Action Environment

The action of Fmoc-2-amino-3-methylbenzoic acid is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The reaction conditions, including temperature and solvent, can also impact the efficacy and stability of the compound .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-7-6-12-19(22(25)26)21(14)24-23(27)28-13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZRGCZCULPHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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